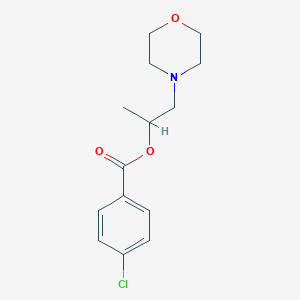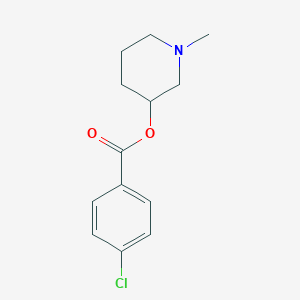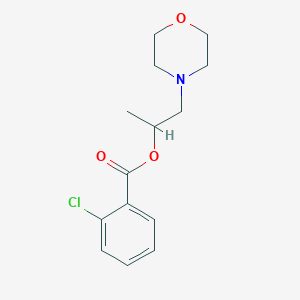
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used as a research chemical in scientific studies.
作用機序
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate acts as an agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anxiolytic and sedative effects. It has also been shown to affect cardiovascular function and to modulate the immune system.
実験室実験の利点と制限
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the effects of cannabinoids on various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use. It is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids. Additionally, its potency and potential for abuse make it potentially dangerous to handle.
将来の方向性
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate. One area of interest is its potential as a therapeutic agent for pain and inflammation. It may also have potential as an anxiolytic and sedative agent. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research is needed to investigate the potential risks associated with its use, including its potential for abuse and addiction.
合成法
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate is synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-morpholinyl)ethanol in the presence of a base such as triethylamine to form the desired product. The final product is purified using chromatography techniques.
科学的研究の応用
2-(4-Morpholinyl)ethyl 3,4-dimethoxybenzoate has been used as a research chemical in scientific studies to investigate the cannabinoid receptor system. It has been used to study the binding affinity and selectivity of the cannabinoid receptors, as well as the effects of cannabinoids on various physiological processes. This compound has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H21NO5/c1-18-13-4-3-12(11-14(13)19-2)15(17)21-10-7-16-5-8-20-9-6-16/h3-4,11H,5-10H2,1-2H3 |
InChIキー |
BWAUJGSIWKUSML-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCOCC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


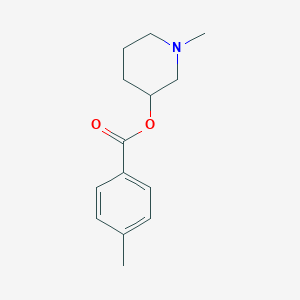
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
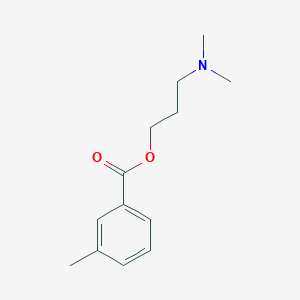



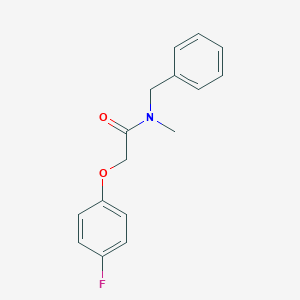
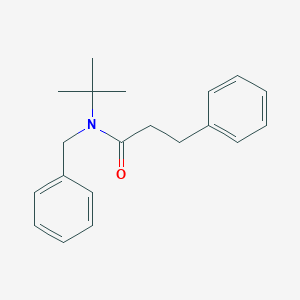
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)
![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
